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Introduction
ENMD-2076 is an orally bioavailable, multi-targeted small molecule kinase inhibitor that has

demonstrated both anti-proliferative and anti-angiogenic activities.[1] Its mechanism of action is

centered on the inhibition of several key kinases involved in cell cycle regulation and

angiogenesis, making it a compound of significant interest in oncology research and

development. This technical guide provides an in-depth overview of the kinase target profile of

ENMD-2076, including quantitative inhibition data, detailed experimental methodologies, and a

visual representation of the associated signaling pathways.

Target Kinase Profile of ENMD-2076
ENMD-2076 exhibits potent inhibitory activity against a range of kinases, with particular

selectivity for Aurora A and Fms-like tyrosine kinase 3 (Flt3). Its broader profile includes key

mediators of angiogenesis such as the Vascular Endothelial Growth Factor Receptors

(VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).

Quantitative Kinase Inhibition
The inhibitory activity of ENMD-2076 has been quantified against a panel of recombinant

human kinases, with IC50 values determined through in vitro assays. These data are

summarized in the tables below.
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Primary Targets IC50 (nM)

Aurora A 14[2]

Flt3 1.86[2]

Angiogenic Kinase Targets IC50 (nM)

KDR/VEGFR2 58.2[2]

Flt4/VEGFR3 15.9[2]

FGFR1 92.7[2]

FGFR2 70.8[2]

Other Targeted Kinases IC50 (nM)

Src 56.4[2]

PDGFRα Not specified

Aurora B 350[2]

Cellular Activity
In addition to its enzymatic inhibition, ENMD-2076 demonstrates potent anti-proliferative effects

in various cancer cell lines.

Cellular Assay Cell Line IC50

Flt3 Autophosphorylation THP-1 28 nM[2]

Kit Autophosphorylation MO7e 40 nM[2]

VEGFR2/KDR

Autophosphorylation
Not specified 7 nM[2]

HUVEC Growth HUVEC 0.15 µM[2]

Leukemia Cell Line Panel 10 human leukemia cell lines 0.025 - 0.53 µM[2]
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Experimental Protocols
The following sections detail the methodologies used to generate the kinase inhibition and

cellular activity data for ENMD-2076.

Recombinant Kinase Inhibition Assays (Z'-LYTE™)
The in vitro kinase inhibitory activity of ENMD-2076 was determined using the Z'-LYTE™

kinase assay platform.[3][4][5] This fluorescence-based, coupled-enzyme format measures the

differential sensitivity of phosphorylated and non-phosphorylated peptides to proteolytic

cleavage.[4][5]

Protocol:

Kinase Reaction: A specific recombinant kinase is incubated with a synthetic FRET-peptide

substrate and ATP in a kinase reaction buffer. The kinase transfers the γ-phosphate from

ATP to a serine, threonine, or tyrosine residue on the FRET peptide.

Development Reaction: A site-specific protease (Development Reagent) is added to the

reaction. This protease recognizes and cleaves the non-phosphorylated FRET-peptides.

Phosphorylation of the peptide prevents cleavage.

Fluorescence Reading: Cleavage of the FRET-peptide disrupts the fluorescence resonance

energy transfer (FRET) between a donor (coumarin) and an acceptor (fluorescein)

fluorophore located at opposite ends of the peptide. The fluorescence is read at

excitation/emission wavelengths of 400/445 nm for coumarin and 400/520 nm for

fluorescein.

Data Analysis: The ratio of donor to acceptor emission is calculated to determine the extent

of kinase inhibition. IC50 values are then determined by plotting the percent inhibition

against a range of ENMD-2076 concentrations.

Cell Proliferation Assays
The anti-proliferative effects of ENMD-2076 on adherent and suspension cell lines were

assessed using the Sulforhodamine B (SRB) and alamarBlue® assays, respectively.
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The SRB assay is a colorimetric assay used to determine cell density based on the

measurement of cellular protein content.[6][7][8][9][10]

Protocol:

Cell Plating: Adherent cells are seeded in 96-well plates and allowed to attach overnight.

Compound Treatment: Cells are treated with various concentrations of ENMD-2076 and

incubated for a specified period (e.g., 48-72 hours).

Cell Fixation: The cells are fixed with cold 10% (wt/vol) trichloroacetic acid (TCA) for 1 hour

at 4°C.

Staining: The plates are washed with water and air-dried. The fixed cells are then stained

with 0.4% (wt/vol) SRB solution for 30 minutes at room temperature.

Washing: Unbound dye is removed by washing with 1% (vol/vol) acetic acid.

Solubilization and Absorbance Reading: The protein-bound dye is solubilized with 10 mM

Tris base solution, and the absorbance is measured at 510 nm using a microplate reader.

Data Analysis: The absorbance values are used to calculate the percentage of cell growth

inhibition, and IC50 values are determined.

The alamarBlue® assay is a fluorometric assay that uses the reducing power of living cells to

quantitatively measure cell viability.[11][12][13][14][15]

Protocol:

Cell Plating: Suspension cells are seeded in 96-well plates.

Compound Treatment: Cells are treated with various concentrations of ENMD-2076 and

incubated for a specified period.

Reagent Addition: alamarBlue® reagent is added to each well at 10% of the culture volume.

Incubation: The plates are incubated for 1-4 hours at 37°C, protected from light.
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Fluorescence Reading: The fluorescence is measured with an excitation wavelength of 560

nm and an emission wavelength of 590 nm.

Data Analysis: The fluorescence values are used to determine the percentage of viable cells,

and IC50 values are calculated.

Signaling Pathways and Mechanisms of Action
ENMD-2076 exerts its anti-cancer effects by inhibiting key signaling pathways involved in cell

division and angiogenesis.

Aurora A Kinase Signaling Pathway
Aurora A is a serine/threonine kinase that plays a critical role in mitotic progression, including

centrosome maturation and separation, and spindle assembly.[16] Inhibition of Aurora A by

ENMD-2076 leads to mitotic arrest and subsequent apoptosis.
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ENMD-2076 Inhibition of Aurora A Signaling

FLT3 Signaling Pathway
Flt3 is a receptor tyrosine kinase that, when activated by its ligand (FL), triggers downstream

signaling cascades, including the PI3K/AKT and RAS/MAPK pathways, promoting cell

proliferation and survival.[17][18][19][20][21] ENMD-2076 inhibits Flt3, thereby blocking these

pro-survival signals.
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ENMD-2076 Inhibition of FLT3 Signaling

VEGFR and FGFR Signaling in Angiogenesis
VEGFRs and FGFRs are receptor tyrosine kinases crucial for angiogenesis, the formation of

new blood vessels.[22] Ligand binding to these receptors activates downstream pathways like

the PLCγ-PKC and PI3K-Akt pathways, leading to endothelial cell proliferation, migration, and

survival.[23][24][25] ENMD-2076's inhibition of these receptors disrupts these processes,

leading to an anti-angiogenic effect.
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ENMD-2076 Inhibition of Angiogenic Signaling

Conclusion
ENMD-2076 is a potent, orally active, multi-targeted kinase inhibitor with a well-defined profile

against key drivers of tumorigenesis and angiogenesis. Its robust inhibition of Aurora A, Flt3,

VEGFRs, and FGFRs provides a strong rationale for its continued investigation in various

cancer types. The data and methodologies presented in this guide offer a comprehensive

resource for researchers and clinicians working with this promising therapeutic agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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